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molecular formula C12H20FNSi2 B8612177 1-(3-Fluorophenyl)-2,2,5,5-tetramethyl-1-aza-2,5-disilacyclopentane CAS No. 166758-23-2

1-(3-Fluorophenyl)-2,2,5,5-tetramethyl-1-aza-2,5-disilacyclopentane

Cat. No. B8612177
M. Wt: 253.46 g/mol
InChI Key: RRSQSQZRJXJMIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06358942B1

Procedure details

A solution of freshly distilled diisopropylamine (22.9 mL) in dry tetrahydrofuran (175 mL) at −78° C. under N2 is treated with n-butyllithium (1.6M in hexanes, 109 mL) dropwise over 15 minutes, and the resulting mixture is stirred at −78° C. for 45 minutes and is then added over ten minutes via cannula to a solution of 3-fluoroaniline (8.00 mL) in dry tetrahydrofuran (166 mL) at −78° C. under N2. The resulting reaction mixture is stirred at −78° C. for 50 minutes and is then treated with a solution of 1,1,4,4-tetramethyl-1,4-dichlorodisilethylene (18.3 g) in dry tetrahydrofuran (85 mL). The mixture is allowed to slowly warm to ambient temperature over four hours with stirring and is then washed with water (2×200 mL) and saline (100 mL), dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the title compound, NMR (CDCl3, 400 MHz) 7.12, 6.65, 6.58, 0.86, 0.24δ.
Quantity
22.9 mL
Type
reactant
Reaction Step One
Quantity
109 mL
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
166 mL
Type
solvent
Reaction Step Two
Quantity
18.3 g
Type
reactant
Reaction Step Three
Quantity
85 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[F:13][C:14]1[CH:15]=[C:16]([CH:18]=[CH:19][CH:20]=1)[NH2:17].[CH3:21][Si:22](Cl)([CH2:24][CH2:25][Si:26](Cl)([CH3:28])[CH3:27])[CH3:23]>O1CCCC1>[F:13][C:14]1[CH:15]=[C:16]([N:17]2[Si:26]([CH3:28])([CH3:27])[CH2:25][CH2:24][Si:22]2([CH3:23])[CH3:21])[CH:18]=[CH:19][CH:20]=1

Inputs

Step One
Name
Quantity
22.9 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
109 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
175 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
FC=1C=C(N)C=CC1
Name
Quantity
166 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
18.3 g
Type
reactant
Smiles
C[Si](C)(CC[Si](C)(C)Cl)Cl
Name
Quantity
85 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the resulting mixture is stirred at −78° C. for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
STIRRING
Type
STIRRING
Details
is stirred at −78° C. for 50 minutes
Duration
50 min
TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm to ambient temperature over four hours
Duration
4 h
STIRRING
Type
STIRRING
Details
with stirring
WASH
Type
WASH
Details
is then washed with water (2×200 mL) and saline (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
FC=1C=C(C=CC1)N1[Si](CC[Si]1(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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